molecular formula C9H9F2NO B12341950 1-(3,4-Difluorophenyl)propan-1-one oxime

1-(3,4-Difluorophenyl)propan-1-one oxime

Cat. No.: B12341950
M. Wt: 185.17 g/mol
InChI Key: HDHBSDWCLCBNAK-FMIVXFBMSA-N
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Description

1-(3,4-Difluorophenyl)propan-1-one oxime is an organic compound with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a propanone oxime structure. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)propan-1-one oxime typically involves the reaction of 1-(3,4-difluorophenyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)propan-1-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Difluorophenyl)propan-1-one oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)propan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the difluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Comparison: 1-(3,4-Difluorophenyl)propan-1-one oxime is unique due to the presence of both the difluorophenyl group and the oxime functionality. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the difluorophenyl group enhances lipophilicity and metabolic stability, while the oxime group provides additional sites for chemical modification .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

(NE)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine

InChI

InChI=1S/C9H9F2NO/c1-2-9(12-13)6-3-4-7(10)8(11)5-6/h3-5,13H,2H2,1H3/b12-9+

InChI Key

HDHBSDWCLCBNAK-FMIVXFBMSA-N

Isomeric SMILES

CC/C(=N\O)/C1=CC(=C(C=C1)F)F

Canonical SMILES

CCC(=NO)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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